![molecular formula C7H5N3O2 B3097633 7H-吡咯并[2,3-D]嘧啶-2-羧酸 CAS No. 1314723-98-2](/img/structure/B3097633.png)

7H-吡咯并[2,3-D]嘧啶-2-羧酸

描述

7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid is a type of pyrimidine, which is an aromatic heterocyclic compound. Pyrimidines contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . The synthesis of these compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo- [2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis

The molecular structure of 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid can be analyzed using various techniques such as ATR-FTIR, 1H NMR, and 13C NMR . The X-ray crystal structure of PAK4 (PDB code: 5XVG, resolution: 2.10 Å) can be obtained from the RCSB Protein Data Bank .Chemical Reactions Analysis

Pyrimidines are involved in various chemical reactions. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical and Chemical Properties Analysis

The physical and chemical properties of 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The IR spectrum can provide information about the functional groups present in the compound .科学研究应用

抗叶酸活性和抗肿瘤剂

该化合物 7H-吡咯并[2,3-d]嘧啶-2-羧酸及其衍生物主要因其抗叶酸活性和作为抗肿瘤剂的潜力而受到研究。一项研究报告了基于该化合物的设计和合成抗叶酸剂,例如经典抗叶酸剂 N-{4-[(2,4-二氨基-5-乙基-7H-吡咯并[2,3-d]嘧啶-6-基)硫代]苯甲酰}-l-谷氨酸。这些化合物被合成作为二氢叶酸还原酶 (DHFR) 的潜在抑制剂和抗肿瘤剂。具体来说,该经典化合物是人 DHFR 的优良抑制剂,并在培养物中抑制了几种肿瘤细胞的生长,突出了其作为抗肿瘤剂的潜力 (Gangjee 等人,2007 年)。

新型衍生物的合成

一些研究集中于合成 7H-吡咯并[2,3-d]嘧啶-2-羧酸的新型衍生物以用于各种应用。一项研究报告了新型 7,9-二取代的 7H-1,2,3,4-四唑并[1,5-c]吡咯并[3,2-e]嘧啶的合成,突出了这些化合物还原断环合成 4-氨基-5,7-二取代-7H-吡咯并[2,3-d]嘧啶的新途径 (Dave 和 Shah,1998 年)。另一项研究合成了 7-(5-甲基硫代-β-d-赤藓糖呋喃糖基)-7H-吡咯并[2,3-d]嘧啶-4-胺一水合物,具有作为抗疟疾药物的潜力 (Gainsford、Fröhlich 和 Evans,2010 年)。

抗菌和抗疟疾特性

7H-吡咯并[2,3-d]嘧啶-2-羧酸衍生物也因其抗菌和抗疟疾特性而受到探索。一项研究合成了两种新的吡咯并[2,3-d]嘧啶(7-脱氮嘌呤),并评估了它们对各种细菌的抗菌活性,表明它们具有作为抗菌剂的潜力 (Vazirimehr 等人,2017 年)。

新型合成方法

研究人员还开发了 7H-吡咯并[2,3-d]嘧啶-2-羧酸衍生物的新型合成方法。例如,报道了一种高效且环保的 5-甲基-3H-吡咯并[2,3-d]嘧啶-4(7H)-酮合成方法,突出了该化合物及其衍生物合成工艺的进步 (Kanamarlapudi 等人,2007 年)。

未来方向

作用机制

Target of Action

The primary target of 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid is p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Mode of Action

The compound interacts with its target, PAK4, through strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The terminal amino group of the inhibitor 5n was different from the other three, which could cause the enhancement of hydrogen bonds or electrostatic interactions formed with the surrounding residues .

Biochemical Pathways

The compound affects the PAK4 signaling pathway . PAK4 is one of the PAKs most closely associated with cancer . It is overexpressed in a variety of human cancers, such as breast, pancreatic, gallbladder, gastric, hepatocellular, and esophageal cancers .

Result of Action

The compound’s action results in the inhibition of PAK4 , which can lead to the suppression of cell growth and proliferation, and the promotion of apoptosis . This makes it a potential therapeutic agent for various types of cancer where PAK4 is overexpressed .

属性

IUPAC Name |

7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,11,12)(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKCPVRCLHGTJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC(=NC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314723-98-2 | |

| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

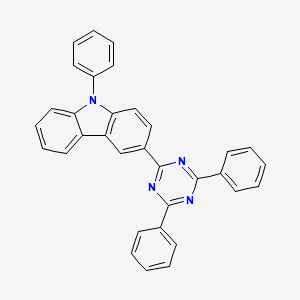

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid](/img/structure/B3097571.png)

![3-(Benzyloxy)-6-oxabicyclo[3.1.0]hexane](/img/structure/B3097600.png)

![{2-[(4-Tert-butylphenyl)methoxy]phenyl}boronic acid](/img/structure/B3097606.png)

![Tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate](/img/structure/B3097623.png)

![2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3097627.png)

![1-[4-(Propan-2-yloxy)phenyl]cyclopropan-1-amine](/img/structure/B3097629.png)

![2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile](/img/structure/B3097637.png)